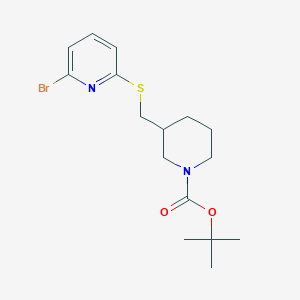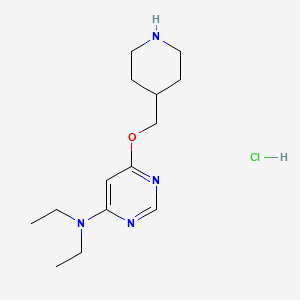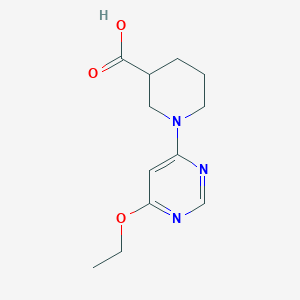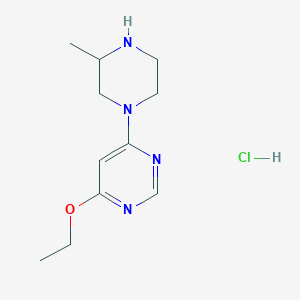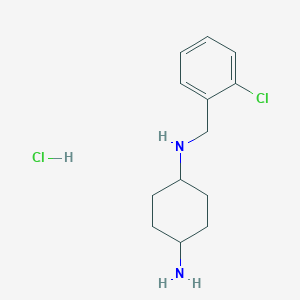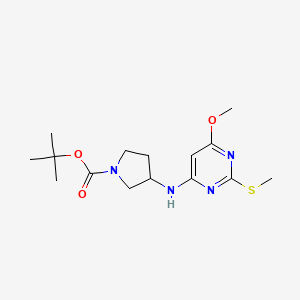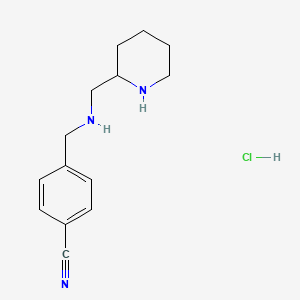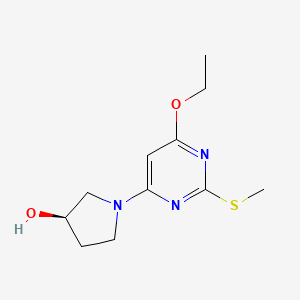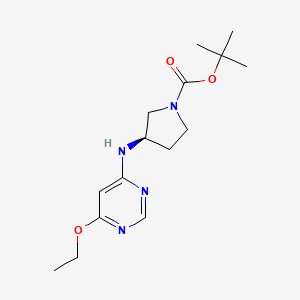
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol
Descripción general
Descripción
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, also known as BHAD, is an organic compound belonging to the class of azetidines. It is a colorless solid with a molecular formula of C9H14NO2 and a molecular weight of 166.22 g/mol. BHAD has a variety of applications in the fields of medicine, chemistry, and biochemistry due to its unique properties.
Aplicaciones Científicas De Investigación
Mechanisms of Dealkoxycarbonylation
Research on related compounds, such as dimethyl 2-(1-benzylazetidin-3-yl)propane-1,3-dioate, has revealed insights into the dealkoxycarbonylation process. Chloride- and cyanide-mediated cleavages of esters in these compounds proceed through different mechanisms, as demonstrated in studies involving their reaction with NaCN and NaCl (Gilligan & Krenitsky, 1994).
Applications in Downstream Processing
The close relatives of the compound, 1,3-Propanediol and 2,3-Butanediol, have significant applications. Their separation from fermentation broths is a critical step in their microbial production. Various methods like evaporation, distillation, and membrane filtration are employed for their recovery and purification, highlighting the importance of efficient downstream processing (Xiu & Zeng, 2008).
Catalytic Activity in Sulfoxidation
A study on N-salicylaldimine ligands and their vanadium(V) complexes, which are structurally similar to 2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol, revealed their catalytic activity in sulfoxidation processes. These compounds, including the vanadium complex, show potential in catalyzing sulfoxide formation with minor production of sulfone (Schulz et al., 2011).
Photocatalytic Hydrogen Production
Research involving similar compounds like propane-1,3-diol indicates their role in photocatalytic hydrogen production. Studies have shown that the alcohol structure in such compounds significantly influences hydrogen production, suggesting potential applications in energy and fuel generation (López-Tenllado et al., 2019).
Synthesis of Chiral Diaminoalcohols
Compounds like 1-aryl-2-amino-propane-1,3-diols, which are structurally related to this compound, have been synthesized for use in diastereoselective intramolecular substitutions. These processes lead to the formation of chiral dihydrooxazines, indicating potential in asymmetric synthesis and pharmaceutical applications (Rondot et al., 2007).
Complexation with Metals
The ability to form complexes with metals, as seen in studies involving similar compounds, suggests potential applications in coordination chemistry and catalysis. For instance, 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine forms complexes with cadmium, indicating the compound's potential in forming stable complexes with various metals (Hakimi et al., 2013).
Propiedades
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c21-13-18(14-22)17-11-20(12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,21-22H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOWMIBQEVVRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744521 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375303-15-3 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)

